

# 2-Heptenal as a volatile organic compound in food aroma

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## Compound of Interest

Compound Name: 2-Heptenal

Cat. No.: B126707

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An In-depth Technical Guide to **2-Heptenal** as a Volatile Organic Compound in Food Aroma

## Introduction

**2-Heptenal** is a medium-chain,  $\alpha,\beta$ -unsaturated aldehyde that plays a significant role in the aroma profiles of a wide variety of food products.<sup>[1][2]</sup> As a volatile organic compound (VOC), its presence, even in trace amounts, can significantly influence the sensory perception of food, contributing both desirable and undesirable flavor notes. This technical guide provides a comprehensive overview of **2-heptenal**, focusing on its chemical properties, natural occurrence, formation pathways, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the complexities of food aroma.

## Chemical and Physical Properties

**2-Heptenal** exists in two isomeric forms, (E)-**2-heptenal** (trans) and (Z)-**2-heptenal** (cis), with the (E)-isomer being the most common and significant in food systems.<sup>[1]</sup> It is classified as a medium-chain fatty aldehyde.<sup>[1][2][3]</sup> Chemically, it is a very hydrophobic and relatively neutral molecule, exhibiting low solubility in water but good solubility in organic solvents like alcohol.<sup>[1][4][5]</sup>

Table 1: Chemical and Physical Properties of (E)-**2-Heptenal**

Property	Value	Source
IUPAC Name	(2E)-hept-2-enal	[1][3]
Synonyms	trans-2-Heptenal, 3-Butylacrolein	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	[3][6]
Molecular Weight	112.17 g/mol	[1][6]
CAS Number	18829-55-5	[3]
Appearance	Colorless clear liquid	[4]
Boiling Point	165-167 °C at 760 mmHg; 90-91 °C at 50 mmHg	[2][4]
Flash Point	51.67 °C (125 °F)	[4]
Specific Gravity	0.857 - 0.863 @ 25 °C	[4]
Water Solubility	1.14 - 1.81 g/L @ 25 °C (Slightly soluble)	[1][4]
logP (o/w)	2.09 - 2.30	[1][4]

## Aroma Profile and Sensory Perception

The organoleptic properties of **2-heptenal** are complex and concentration-dependent. It is generally characterized by a combination of green, fatty, and fruity notes.[1][7]

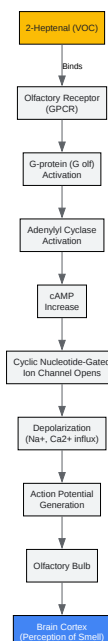
Table 2: Aroma Profile Descriptors for (E)-2-Heptenal

Descriptor	Context/Notes	Source
Green	Vegetable-like, crushed leaves, cucumber	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Fatty	Oily, characteristic of lipid oxidation	<a href="#">[1]</a> <a href="#">[9]</a>
Fruity	Apple-like, pineapple, white grape, pear, peach	<a href="#">[1]</a> <a href="#">[4]</a>
Almond	Nutty undertones	<a href="#">[1]</a> <a href="#">[2]</a>
Pungent	Especially at higher concentrations	<a href="#">[2]</a> <a href="#">[4]</a>

In food systems like soymilk, low concentrations of (E)-**2-heptenal** (<0.05 ppm) can enhance desirable bean and fruity aromas.[\[9\]](#) However, at higher concentrations (0.1 to 10 µg/mL), it imparts a pronounced grassy and fatty off-flavor that is often considered unacceptable.[\[9\]](#)

## Olfactory Signaling Pathway

The perception of **2-heptenal**, like other volatile compounds, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled cascade, leading to the generation of an action potential that travels to the olfactory bulb and subsequently to higher cortical areas for processing.



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*A simplified diagram of the olfactory signal transduction pathway.*

## Occurrence in Food

**2-Heptenal** is a natural constituent of many raw and processed foods. It has been identified in fruits, vegetables, grains, legumes, and edible oils.[1][2][3]

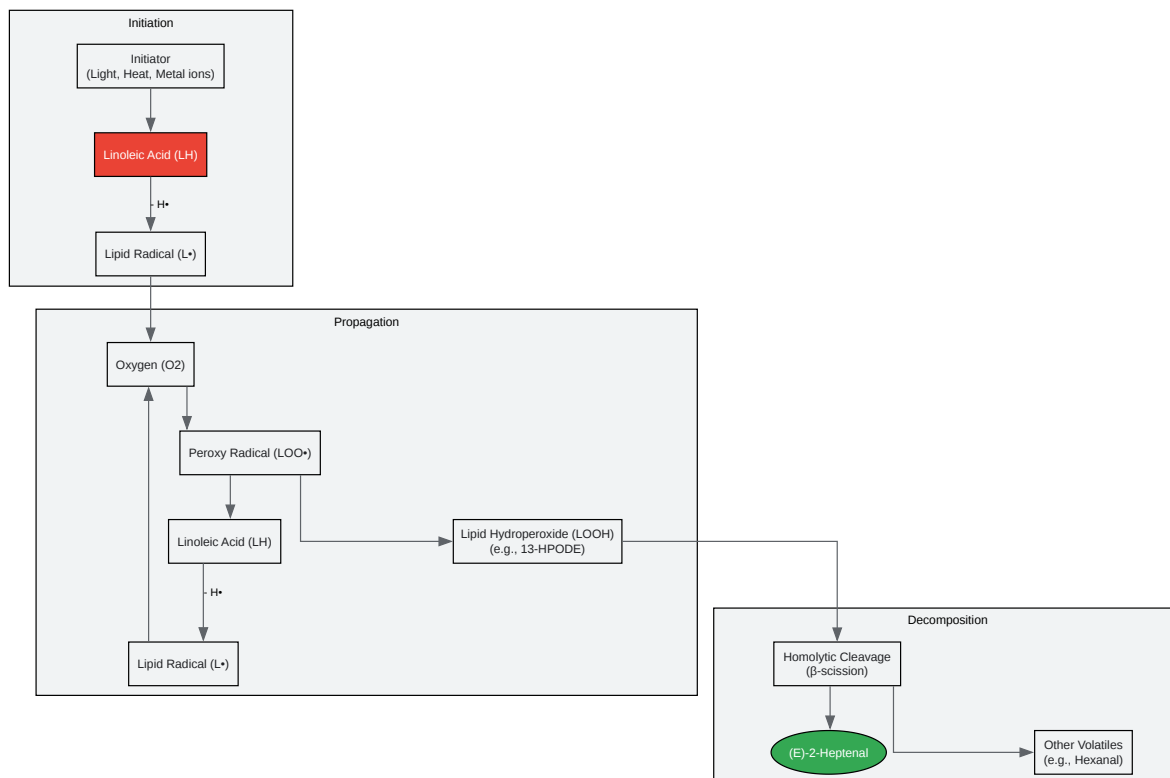
Table 3: Natural Occurrence of (E)-**2-Heptenal** in Various Foods

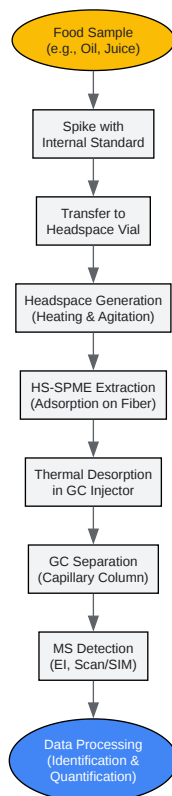
Food Category	Specific Examples	Source
Fruits	Common grapes, kiwi, pineapple, peach, pear, pomelo peel, evergreen blackberries, cranberries	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Vegetables	Cucumber, garden tomato, asparagus	<a href="#">[2]</a> <a href="#">[4]</a>
Grains & Cereals	Oats, corn (Zea mays)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Legumes & Nuts	Peas, pulses, roasted peanuts	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Oils & Fats	Soybean oil, safflower oil, rapeseed oil, heated butter	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Animal Products	Roasted chicken	<a href="#">[4]</a>

While widely detected, quantitative data is often sparse. It has been noted to be in high concentration in safflowers and is a significant volatile oxidation product in soybean and rapeseed oils.[\[2\]](#)[\[11\]](#)

## Formation Pathways

The primary route for **2-heptenal** formation in food is through the autooxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid and linolenic acid.[\[12\]](#)[\[13\]](#) This process, known as lipid peroxidation, involves a free-radical chain reaction initiated by factors like heat, light, or metal ions.[\[14\]](#) In soymilk, its formation has been linked to the iron-catalyzed decomposition of lipid hydroperoxides, independent of enzymatic activity like lipoxygenase (LOX).[\[9\]](#)





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